molecular formula C9H7BrF2O2 B1399157 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde CAS No. 1184290-32-1

5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde

Cat. No. B1399157
M. Wt: 265.05 g/mol
InChI Key: FTDGYKPZZYBIIA-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H7BrF2O2 . It has a molecular weight of 265.05 g/mol . The compound is typically stored at 4°C and under nitrogen .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde is 1S/C8H5BrF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-4,8H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde is a liquid at room temperature . It has a predicted melting point of 53.78°C and a predicted boiling point of approximately 283.8°C at 760 mmHg . The compound has a predicted density of approximately 1.6 g/cm^3 and a predicted refractive index of n 20D 1.54 .

Scientific Research Applications

Antioxidant, Antimicrobial, and Anticancer Properties

  • Synthesis and Evaluation : Derivatives of benzaldehyde, including compounds related to 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde, have been synthesized and evaluated for their antioxidant, antimicrobial, and anticancer properties. One study found that certain compounds exhibited significant antioxidant capacity and showed good antibacterial activity against specific bacteria. Additionally, some compounds demonstrated notable cytotoxic activity against breast adenocarcinoma cell lines (Konuş et al., 2019).

Catalytic Deoxygenation

  • Catalytic Deoxygenation in Chemical Synthesis : Research has been conducted on the deoxygenation of benzaldehyde over modified catalysts. In these studies, gallium-modified catalysts were used to catalyze benzaldehyde decarbonylation, resulting in different chemical products depending on the presence of hydrogen. This research is significant for understanding the catalytic properties of modified zeolites in organic synthesis (Ausavasukhi et al., 2009).

Antioxidant and Cytotoxic Activities

  • Natural Product Derivatives : In a study on the green alga Avrainvillea amadelpha, naturally occurring halo-benzaldehyde derivatives were isolated. These compounds, including derivatives similar to 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde, exhibited mild to weak cytotoxic activity against cancer cell lines and effective antioxidant activities (Hawas et al., 2021).

Chemical Synthesis

  • Synthesis of Complex Organic Compounds : Studies have explored the synthesis of various derivatives of benzaldehyde, including 5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde. These studies contribute to the development of new methodologies and optimization of conditions for the synthesis of complex organic molecules, which can have applications in pharmaceuticals and material science (Jian-bin, 2012).

Anti-inflammatory Activities

  • Biological Studies on Derivatives : Research has shown that certain derivatives of benzaldehyde, such as 5-Bromo-2-hydroxy-4-methyl-benzaldehyde, have significant anti-inflammatory effects. These compounds have been found to inhibit the production of pro-inflammatory mediators and cytokines in cell studies, which is vital for understanding their potential therapeutic applications (Kim et al., 2016).

Safety And Hazards

The compound is classified as toxic and dangerous . Hazard statements associated with the compound include H301 (Toxic if swallowed) and H411 (Toxic to aquatic life with long-lasting effects) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P321 (Specific treatment (see instructions on this label)), P330 (Rinse mouth), P391 (Collect spillage), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

5-bromo-2-(2,2-difluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-7-1-2-8(6(3-7)4-13)14-5-9(11)12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDGYKPZZYBIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2,2-difluoroethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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